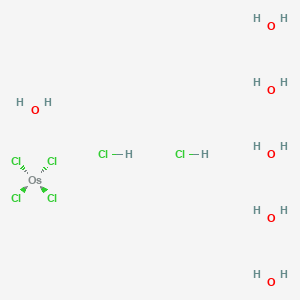
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium(III) hexafluoroacetylacetonate dihydrate, (99.9% Yb) (REO) is an inorganic compound that consists of an atom of ytterbium (Yb) bound to six fluorine atoms and two acetylacetonate (CH3COCHCOCH3) ligands. It is a white, odorless, crystalline solid with a melting point of 120°C and a density of 2.6 g/cm3. Ytterbium(III) hexafluoroacetylacetonate dihydrate is an important reagent for the synthesis of various organic and inorganic compounds. It is also an important reagent for the preparation of ytterbium-containing complexes and materials.
Mecanismo De Acción
Ytterbium(III) hexafluoroacetylacetonate dihydrate acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, such as organic and inorganic compounds. The complexes formed by Ytterbium(III) hexafluoroacetylacetonate dihydrate can then be used for various scientific research applications.
Biochemical and Physiological Effects
Ytterbium(III) hexafluoroacetylacetonate dihydrate has no known biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ytterbium(III) hexafluoroacetylacetonate dihydrate has several advantages for lab experiments. It is easy to synthesize and is relatively stable in aqueous solution. It can also be used for the synthesis of a variety of organic and inorganic compounds. The main limitation of Ytterbium(III) hexafluoroacetylacetonate dihydrate is that it is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving Ytterbium(III) hexafluoroacetylacetonate dihydrate. One potential direction is to explore its use as a catalyst for the synthesis of complex organic molecules. Another potential direction is to explore its use in the synthesis of materials for use in photovoltaic cells and other energy-related applications. Additionally, further research could be done to explore its potential use as a reagent for the preparation of pharmaceuticals. Finally, research could also be done to explore its potential use in the synthesis of ytterbium-containing materials for use in medical imaging and other applications.
Métodos De Síntesis
Ytterbium(III) hexafluoroacetylacetonate dihydrate can be synthesized by reacting ytterbium(III) chloride and hexafluoroacetylacetonate in aqueous solution. The reaction is carried out at a temperature of 70-80°C for several hours. The resulting product is then filtered, washed with water, and recrystallized from methanol to give the desired compound.
Aplicaciones Científicas De Investigación
Ytterbium(III) hexafluoroacetylacetonate dihydrate is used in a variety of scientific research applications. It is used as a catalyst for the synthesis of organic and inorganic compounds. It is also used as a reagent for the preparation of various complexes and materials. In addition, it can be used for the synthesis of ytterbium-containing compounds and materials.
Propiedades
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2H2O.Yb/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWHEDMKKKXIR-OHYMPEQPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Yb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F18O8Yb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;ytterbium;dihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)

![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)



![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)






